Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzoate core with two key substituents:
- A tert-butoxycarbonyl (Boc)-protected amino group at position 2, which enhances stability and modulates reactivity.
- A tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 5, enabling participation in Suzuki-Miyaura cross-coupling reactions.
This compound is pivotal in medicinal chemistry and materials science, particularly in synthesizing biaryl structures. Its Boc group provides temporary protection for the amine, preventing undesired reactions during synthesis .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-14-10-9-12(11-13(14)15(22)24-8)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRADUSPUQGVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides or Triflates
The most common and efficient method to introduce the pinacol boronate group at the 5-position of the benzoate ring is via palladium-catalyzed borylation of an aryl halide or triflate precursor.
- Starting material: 5-trifluoromethanesulfonyloxy (triflate) derivative of the Boc-protected amino methyl benzoate.
- Reagents:
- Bis(pinacolato)diboron (B2pin2) as the boron source.
- Potassium acetate as the base.
- Palladium catalyst: typically (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.
- Solvent: 1,4-dioxane.
- Conditions: Stirring at 80 °C under an inert atmosphere (nitrogen or argon) for 18 hours.
- Workup: Filtration, concentration, and purification by flash chromatography using cyclohexane/ethyl acetate mixtures.
- Yield: Approximately 70% isolated yield reported.
This method is well-documented for the synthesis of boronic esters from aryl triflates and is applicable to Boc-protected amino benzoates, preserving the protecting group and ester functionality intact during the reaction.
Suzuki-Miyaura Cross-Coupling for Further Functionalization
Following the borylation, the boronate ester can be engaged in Suzuki-Miyaura cross-coupling reactions with aryl halides or other electrophiles to build more complex molecules.
- Typical conditions:
- Palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).
- Base: aqueous sodium carbonate.
- Solvent mixture: ethanol, water, and toluene.
- Temperature: 80 °C.
- Reaction time: around 4.5 hours.
- Outcome: High yields (~93%) of coupled products maintaining the boronate ester functionality.
- Significance: This step demonstrates the stability of the boronate ester and Boc protection under Suzuki conditions, enabling further molecular elaboration.
Boc Protection and Deprotection Strategy
- Protection: The amino group on the benzoate is protected with tert-butoxycarbonyl (Boc) to prevent side reactions during borylation and coupling.
- Typical reagent: Boc anhydride or di-tert-butyl dicarbonate.
- Deprotection: Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) when needed for subsequent transformations.
- This strategy ensures selective functionalization of the aromatic ring without interference from the amino group.
Summary Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Borylation of aryl triflate | Bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl2, inert atmosphere | 1,4-Dioxane | 80 °C | 18 h | ~70 | Flash chromatography purification; Boc and methyl ester stable |
| Suzuki-Miyaura coupling | Pd(PPh3)4, Na2CO3 (aq), toluene/ethanol/water | Toluene:EtOH:H2O (2:1:1) | 80 °C | 4.5 h | ~93 | High yield; boronate ester stable under coupling conditions |
| Boc protection | Boc anhydride or di-tert-butyl dicarbonate | Typically organic solvents | RT | 1-2 h | High | Protects amino group during borylation and coupling |
| Boc deprotection | Trifluoroacetic acid or similar acid | DCM or suitable solvent | RT | 1-3 h | Quantitative | Removes Boc to liberate free amine for further reactions |
Research Findings and Considerations
- The palladium-catalyzed borylation is robust and widely used for preparing boronic esters on aromatic systems bearing sensitive groups such as Boc-protected amines and esters.
- Potassium acetate serves as a mild base, facilitating the transmetalation step without causing deprotection or hydrolysis.
- The reaction requires an inert atmosphere to prevent catalyst deactivation and side reactions.
- The Boc protecting group is stable under the borylation and Suzuki coupling conditions but can be selectively removed later.
- The methyl ester group remains intact throughout the synthesis, allowing for further downstream functionalization if necessary.
- Purification by flash chromatography using non-polar to moderately polar solvent mixtures (cyclohexane/ethyl acetate) is effective in isolating pure boronate esters.
- These methods are supported by multiple patent and peer-reviewed literature sources, confirming their reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic ester group can be oxidized to form a phenol derivative.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids and Bases: Used for hydrolysis of protecting groups.
Oxidizing Agents: Used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Carboxylic Acids and Amines: Formed through hydrolysis.
Phenol Derivatives: Formed through oxidation.
Scientific Research Applications
Organic Synthesis
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily employed as a building block in organic synthesis. It is particularly significant in the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds essential for constructing complex organic molecules. The presence of the boronic ester group enhances its reactivity in various chemical transformations .
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate in synthesizing biologically active compounds and pharmaceuticals. Its structure allows for modifications that can enhance therapeutic efficacy. Notably, boron-containing compounds have shown potential antitumor activities and are being explored for their roles in drug design .
Case Studies
- CAMKK2 Inhibition : A study evaluated the compound's effectiveness as a selective inhibitor for CAMKK2, demonstrating significant inhibition in cellular assays. This suggests potential applications in cancer therapy.
- Antimicrobial Activity : Investigations into its antimicrobial properties revealed promising results against resistant bacterial strains, indicating its potential as an antibiotic agent.
Material Science
The compound is also applicable in material science for producing advanced materials with specific properties. Its unique structural features allow for tailored modifications to create polymers and other materials with desired characteristics .
Mechanism of Action
The primary mechanism of action for Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its role as a boronic ester in the Suzuki-Miyaura coupling reaction. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecular structures with high precision.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally analogous boronate esters, highlighting substituent positions, functional groups, and key properties:
Reactivity in Cross-Coupling Reactions
- However, the electron-withdrawing nature of the Boc group may activate the boronate for coupling .
- Methyl 2-Methoxy Analogue (CAS 478375-39-2) : The methoxy group is electron-donating, reducing reactivity compared to the Boc-protected compound. This makes it less suitable for electron-deficient aryl partners .
- Methyl 2-Hydroxy Analogue : The hydroxyl group can participate in side reactions (e.g., oxidation) under basic conditions, limiting its utility in certain coupling protocols .
Research Findings and Key Considerations
Electronic and Steric Effects
Comparative Performance in Reactions
- Suzuki-Miyaura Coupling : Methyl 2-methyl-5-boronate derivatives show higher yields with electron-rich aryl halides, while the Boc-protected compound is better suited for electron-deficient partners .
- Stability Under Basic Conditions : The Boc group is stable in neutral or mildly acidic conditions but degrades in strong bases, limiting its use in alkaline reaction media .
Commercial Availability and Purity
All compared compounds are commercially available at ≥95% purity (). Storage at +4°C is recommended to prevent boronate ester hydrolysis .
Biological Activity
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1070979-39-3) is an organic compound notable for its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and organic synthesis.
- Molecular Formula : C19H28BNO6
- Molar Mass : 377.24 g/mol
- Structural Features :
- Contains a benzoate moiety.
- The Boc group serves as a protective group for amino acids.
- The dioxaborolane structure is significant for various chemical reactions.
The biological activity of this compound is largely attributed to its ability to act as a building block in organic synthesis and its potential role in medicinal chemistry. The presence of the boronate ester group allows for participation in various reactions including:
- Suzuki Coupling Reactions : This compound can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
- Bioconjugation : The reactive boron atom can facilitate bioconjugation processes, enhancing the delivery of therapeutic agents.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Boron-containing compounds have been shown to exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against various pathogens, suggesting potential use as antimicrobial agents.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that boron-containing compounds could selectively target cancer cells while sparing normal cells. The mechanism involved the disruption of cellular signaling pathways crucial for cancer cell survival .
- Synthesis and Reactivity : Research on the synthesis of similar compounds demonstrated that the introduction of the dioxaborolane moiety significantly enhances reactivity in palladium-catalyzed cross-coupling reactions, making it a valuable intermediate in drug development .
- Biological Evaluation : In vitro studies have shown that derivatives of this compound exhibit promising results against various cancer cell lines, indicating its potential as a lead compound for further development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H28BNO6 |
| Molar Mass | 377.24 g/mol |
| CAS Number | 1070979-39-3 |
| Synthetic Route | Borylation followed by coupling |
| Biological Activity | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against certain pathogens |
Q & A
Q. Basic
- NMR Spectroscopy : Confirm regiochemistry of the Boc and boronic ester groups (e.g., δ 1.3 ppm for tert-butyl protons; δ 1.3–1.4 ppm for dioxaborolane methyl groups) .
- HPLC/MS : Assess purity and detect hydrolyzed byproducts (e.g., free boronic acid).
How does steric hindrance from the tert-butyl group impact reaction kinetics in cross-coupling?
Advanced
The bulky Boc group can slow transmetalation steps in Suzuki reactions by restricting access to the palladium center. Strategies to mitigate this include:
- Using electron-rich ligands (e.g., SPhos) to enhance catalyst turnover .
- Elevating reaction temperatures (80–100°C) to overcome steric barriers .
What competing side reactions occur during Boc deprotection, and how are they managed?
Q. Advanced
- Boronic Ester Hydrolysis : Acidic deprotection may hydrolyze the dioxaborolane ring. Use mild acids (e.g., 1 M HCl in THF) and monitor reaction progress via TLC .
- Intramolecular Cyclization : The free amine may react with the methyl benzoate. Control pH and temperature to suppress undesired pathways .
What purification strategies are effective given the compound’s sensitivity to hydrolysis?
Q. Advanced
- Chromatography : Use anhydrous silica gel and non-polar solvents (e.g., hexane/EtOAc) under inert atmosphere (N₂/Ar).
- Crystallization : Recrystallize from dry acetone/hexane mixtures to minimize exposure to moisture .
How do electronic effects of the aryl benzoate ring influence boronic ester reactivity?
Advanced
Electron-withdrawing groups (e.g., ester at position 2) enhance boronic ester electrophilicity, accelerating transmetalation. Computational studies (DFT) can predict Hammett parameters to guide substituent selection for targeted reactivity .
What solvent systems optimize Suzuki-Miyaura coupling efficiency with this substrate?
Q. Advanced
- Polar Aprotic Solvents : DMF or DMSO improve catalyst solubility but may promote boronic ester hydrolysis.
- Biphasic Systems : THF/H₂O (4:1) balances reactivity and stability, with Na₂CO₃ as a mild base .
How can computational modeling predict regioselectivity in derivatization reactions?
Advanced
Molecular docking or DFT calculations evaluate steric/electronic interactions between the boronic ester and coupling partners. For example, frontier molecular orbital (FMO) analysis predicts preferred sites for electrophilic attack .
What challenges arise in scaling up synthesis while maintaining yield and selectivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
